Chalcomycin is a 16-membered macrolide antibiotic primarily active against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. [, , , ] It was first isolated from filtrates of two new strains of Streptomyces bikiniensis, a bacterium found in marine environments. [, ] This neutral antibiotic exhibits slight water solubility and good solubility in organic solvents. [] Unlike other 16-membered macrolides that typically contain the amino sugar mycaminose, Chalcomycin features a unique 2,3-trans double bond and the neutral sugar D-chalcose at the C-5 position. [, , ]
Chalcomycin belongs to a group of macrolides that includes Neutramycin and Aldgamycin, all characterized by the presence of the neutral sugars chalcose or aldgarose. [] This group is distinct from other macrolide groups like the Magnamycin-Leucomycin group and the Tylosin group, which differ in their glycosylation patterns, constituent sugars, and aglycone structures. []
The synthesis of chalcomycin involves a series of enzymatic reactions orchestrated by a modular polyketide synthase (PKS). The PKS is composed of multiple protein modules, each responsible for specific steps in the assembly of the macrolide backbone. Key components include:
The biosynthetic pathway begins with the condensation of malonyl-CoA units, followed by chain elongation and cyclization to form the macrolide structure. The introduction of the 2,3-trans double bond occurs through specific reductase or dehydratase activities that are separate from the main PKS assembly line .
Chalcomycin's molecular structure features a 16-membered lactone ring with a characteristic 2,3-trans double bond. The presence of D-chalcose at one position contributes to its unique properties compared to other macrolides .
The molecular formula of chalcomycin is , with a molar mass of approximately 485.65 g/mol. Structural studies utilizing techniques such as X-ray crystallography have confirmed these features and provided insights into its stereochemistry .
Chalcomycin undergoes various chemical reactions, primarily involving hydroxylation and glycosylation processes facilitated by specific modifying enzymes. Notably, post-PKS modifications include:
These reactions are crucial for enhancing the antibiotic activity and solubility of chalcomycin. For instance, hydroxylation can improve interactions with biological targets, while glycosylation can affect pharmacokinetics .
Chalcomycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. It binds to the ribosomal subunit, disrupting peptide bond formation during translation, which ultimately leads to cell growth inhibition and death.
Studies have shown that chalcomycin is effective against a range of Gram-positive bacteria, including strains resistant to other antibiotics. Its mechanism aligns with that of other macrolides but is distinguished by its unique structural modifications that enhance its efficacy .
Relevant analyses indicate that these properties contribute to its practical applications in pharmaceutical formulations .
Chalcomycin is primarily utilized in microbiology and pharmacology as an antibiotic agent. Its unique structure and mechanism make it a candidate for further development into novel therapeutics against resistant bacterial strains. Research continues into modifying chalcomycin derivatives to enhance their bioactivity or reduce side effects .
Chalcomycin was first isolated in the late 1950s from the soil bacterium Streptomyces bikiniensis strain NRRL 2737, marking a significant addition to the 16-membered macrolide family [2] [4] [5]. Early studies characterized its potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC₅₀ (minimum inhibitory concentration for 50% of strains) of 0.19 μg/ml. Notably, chalcomycin demonstrated unique efficacy against Mycoplasma species resistant to other macrolides, hinting at its distinct mechanism of action [2] [4]. Initial structural elucidation revealed a polyketide backbone with a 2,3-trans double bond and two deoxysugar attachments—a neutral sugar (D-chalcose) instead of the typical amino sugar mycaminose found in related macrolides like tylosin [2] [7]. This discovery laid the groundwork for understanding structure-activity relationships in macrolide antibiotics.
Table 1: Key Historical Milestones in Chalcomycin Research
Year | Event | Significance |
---|---|---|
1957 | Isolation from S. bikiniensis NRRL 2737 | First identification of chalcomycin as a novel antibiotic [5] |
1962 | Structural characterization of core scaffold | Identification of 16-membered lactone ring and chalcose sugar [1] |
2004 | Sequencing of chm biosynthetic gene cluster (AY509120.1) | Revealed genetic basis for chalcose biosynthesis [3] [4] |
2017 | Discovery of chalcomycin E from marine Streptomyces sp. HK-2006-1 | Expanded structural diversity of chalcomycins [1] [6] |
Streptomyces bikiniensis (DSM 40581) belongs to the phylum Actinomycetota, class Actinomycetes, and family Streptomycetaceae [5]. This Gram-positive, filamentous bacterium exhibits obligate aerobic metabolism and forms gray-colored aerial mycelia with smooth-surfaced spores arranged in rectiflexibilis chains [5]. Its taxonomic identity was confirmed through 16S rRNA sequencing and morphological analysis under the International Streptomyces Project (ISP) culture conditions. The strain thrives at 28°C on media such as ISP-2 (yeast extract-malt extract agar) and ISP-3 (oatmeal agar), producing yellow substrate mycelium [5]. Beyond chalcomycin, S. bikiniensis synthesizes streptomycin and glucose isomerase, highlighting its metabolic versatility [5]. Genome mining has identified the 85.9 kb chm biosynthetic gene cluster (BGC0000035.5), encoding polyketide synthases (PKS), glycosyltransferases, and cytochrome P450 enzymes essential for chalcomycin assembly [3] [4].
Table 2: Taxonomic and Cultivation Features of S. bikiniensis
Characteristic | Description |
---|---|
Gram Stain | Positive [5] |
Spore Chain Morphology | Rectiflexibilis type; smooth spore surface [5] |
Optimal Growth Temperature | 28°C [5] |
Aerial Mycelium Color (ISP2) | Gray |
Substrate Mycelium Color | Yellow |
Key Enzymes | Glucose isomerase, streptomycin/chalcomycin synthases [5] |
Chalcomycin exemplifies a structurally distinct subgroup of 16-membered macrolides characterized by a C-6(S) methyl side chain, an 8(S)-OH group, and the neutral sugar D-chalcose (3,4-di-O-methyl-D-fucose) attached at C-5 of the aglycone [1] [7]. Unlike tylosin or midecamycin A1, which possess amino sugars (mycaminose) and C-6(R) ethylaldehyde chains critical for ribosome binding, chalcomycin relies on its 2,3-trans double bond and mycinose sugar at C-14 for bioactivity [2] [7]. X-ray crystallography confirms that the absence of a C-6 aldehyde prevents covalent binding to ribosomal residue A2062 (E. coli numbering), while the mycinose moiety interacts with domain II of the 50S ribosomal subunit [2].
Recent studies on marine-derived analogues (e.g., chalcomycin E) reveal that structural variations significantly impact antimicrobial potency:
Table 3: Structural Comparison of Chalcomycin with Representative 16-Membered Macrolides
Feature | Chalcomycin | Tylosin | Erythromycin (14-membered) |
---|---|---|---|
Lactone Ring Size | 16-membered | 16-membered | 14-membered |
C-5 Sugar | D-Chalcose (neutral) | D-Mycaminose (amino sugar) | D-Desosamine (amino sugar) |
C-6 Side Chain | Methyl | Ethylaldehyde | Methyl |
C-12 Modification | Epoxy unit | Hydroxyl | None |
C-14 Sugar | L-Mycinose | L-Mycinose | None |
Key Bioactivity Target | Gram-positive bacteria | Veterinary pathogens | Broad-spectrum |
The biosynthesis of chalcomycin involves an unusual post-PKS ketoreduction: Module 7 of the chm PKS lacks ketoreductase (KR) and dehydratase (DH) domains, necessitating standalone enzymes (chmU-encoded ketoreductase) to generate the 2,3-double bond [3] [4]. This contrasts with tylosin biosynthesis, where KR/DH domains are integrated into PKS modules.
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8